4-(Aminomethyl)-6-iodopyridine-2-carbonitrile
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Overview
Description
4-(Aminomethyl)-6-iodopyridine-2-carbonitrile is an organic compound that belongs to the pyridine family This compound is characterized by the presence of an aminomethyl group at the 4-position, an iodine atom at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-iodopyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the iodination of a pyridine derivative followed by the introduction of the aminomethyl and carbonitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-iodopyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The iodine atom at the 6-position can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
4-(Aminomethyl)-6-iodopyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-iodopyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the iodine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Used as an antifibrinolytic agent.
4-(Aminomethyl)indole: Utilized in the synthesis of dopamine receptor antagonists.
4-Aminoquinolines: Known for their antimalarial activity.
Uniqueness
4-(Aminomethyl)-6-iodopyridine-2-carbonitrile is unique due to the presence of both an iodine atom and a carbonitrile group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C7H6IN3 |
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Molecular Weight |
259.05 g/mol |
IUPAC Name |
4-(aminomethyl)-6-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6IN3/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,3,9H2 |
InChI Key |
FLFHDSGWWVUUQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)I)CN |
Origin of Product |
United States |
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